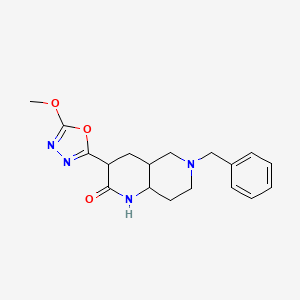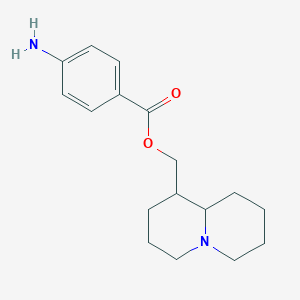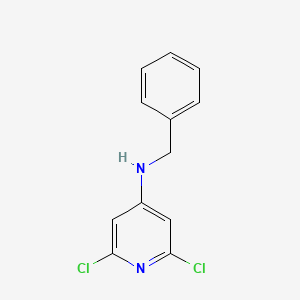![molecular formula C17H33N3O3S B12299108 tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)
tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[45]DECANE-8-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butylsulfinyl and tert-butyl groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under specific conditions, such as the use of strong bases or acids.
Introduction of Functional Groups: The tert-butylsulfinyl and tert-butyl groups are introduced through nucleophilic substitution or addition reactions, often using reagents like tert-butyl chloride or tert-butylsulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in processes like inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spirocyclic compounds with similar structures.
Sulfinyl Compounds: Compounds containing the sulfinyl functional group.
Tert-Butyl Compounds: Compounds with tert-butyl groups.
Uniqueness
TERT-BUTYL (4S)-4-[[®-TERT-BUTYLSULFINYL]AMINO]-2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLATE is unique due to its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H33N3O3S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(tert-butylsulfinylamino)-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C17H33N3O3S/c1-15(2,3)23-14(21)20-9-7-17(8-10-20)12-18-11-13(17)19-24(22)16(4,5)6/h13,18-19H,7-12H2,1-6H3/t13-,24?/m1/s1 |
InChI Key |
DZNVHMOMUCOSNR-SGZRZGDHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC[C@H]2NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


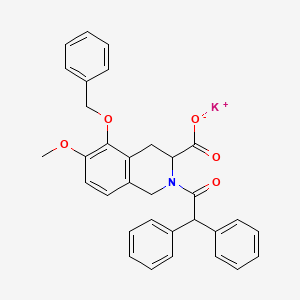
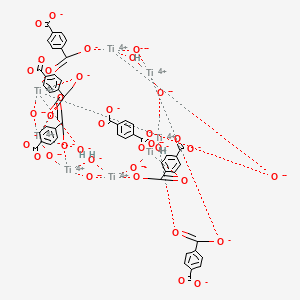
![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)
![17-(Cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid](/img/structure/B12299061.png)

![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)
![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)
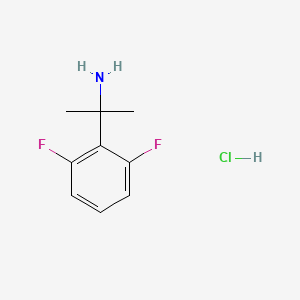

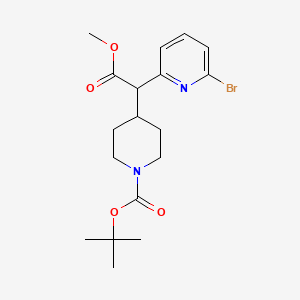
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
